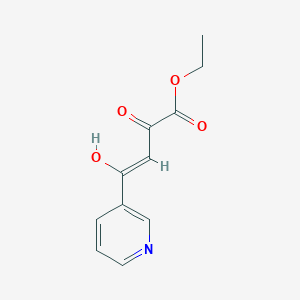

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 and its IUPAC name is ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate . The compound is canonicalized and has a complexity of 298 .

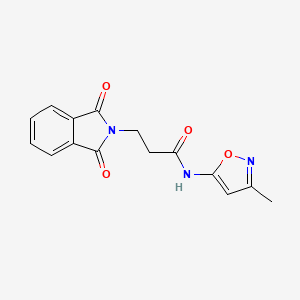

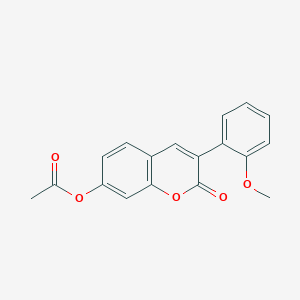

Molecular Structure Analysis

The molecular structure of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate includes a pyridine ring attached to a but-2-enoate group with an ethyl ester . The canonical SMILES representation isCCOC(=O)C(=O)C=C(C1=CN=CC=C1)O . The InChI representation is InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- . Physical And Chemical Properties Analysis

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate has a heavy atom count of 16 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 5 and a topological polar surface area of 76.5Ų . The XLogP3 of the compound is 1.4 .Scientific Research Applications

- Pinacol Boronic Esters : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is a valuable building block in organic synthesis. Pinacol boronic esters, which are bench-stable and easy to purify, have played a prominent role in chemical transformations. They are used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. The compound’s stability allows for efficient protodeboronation, expanding its synthetic applications .

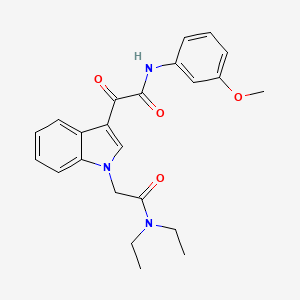

- 2-Methyl-1H-indole-3-carboxylates : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be used to synthesize functionalized 2-methyl-1H-indole-3-carboxylates. Palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines leads to a series of derivatives with diverse electron-withdrawing and -donating groups .

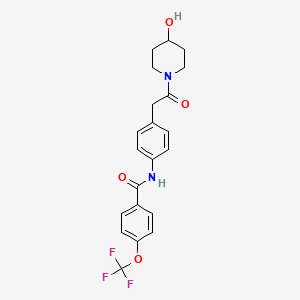

- 5-Hydroxyindole-Based Compounds : The compound can serve as a starting material for the synthesis of EZH2 (enhancer of zeste homolog 2) inhibitors. These inhibitors play a crucial role in epigenetic regulation and cancer therapy. A facile method involving condensation reactions with aliphatic amines and β-ketoesters catalyzed by trichloroisocyanuric acid (TCCA) provides excellent yields and short reaction times .

- δ-®-Coniceine and Indolizidine 209B : Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These alkaloids have interesting biological activities and are valuable targets in natural product chemistry .

- Anti-Markovnikov Alkene Hydromethylation : The radical-based protodeboronation of alkyl boronic esters, combined with a Matteson–CH2–homologation, allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but was previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Organic Synthesis and Catalysis

Indole Derivatives Synthesis

EZH2 Inhibitors

Natural Product Synthesis

Hydromethylation Reactions

properties

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAPYJAPWPPFJ-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CN=CC=C1)\O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)